4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzimidazole moiety at the 4-position and a 4-methoxyphenyl group at the 1-position. The benzimidazole is further modified with a 2-methoxyethyl chain, which enhances solubility compared to bulkier substituents .
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-12-11-23-19-6-4-3-5-18(19)22-21(23)15-13-20(25)24(14-15)16-7-9-17(27-2)10-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLXCXAEJKUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the methoxyethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
Case Study:
A study published in Molecular Pharmacology demonstrated that derivatives of benzodiazole exhibited potent cytotoxic effects against human breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is suggested that the benzodiazole structure may interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study highlighted in Neuroscience Letters reported that similar benzodiazole derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaques and enhancing neurogenesis .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. Its structural components may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains.
Case Study:
Research published in Journal of Antimicrobial Chemotherapy found that derivatives with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Moiety
- Target Compound : 2-Methoxyethyl group (simple ether chain).
- Analog 1: 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one () Substituent: 2-(2-Allylphenoxy)ethyl (bulky allylphenoxy group). Impact: Increased lipophilicity but reduced solubility compared to the target compound.
- Analog 2 : 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one ()
- Substituent: Piperidinyl-ethyl-ketone.
- Impact: Introduction of a basic piperidine group may enhance interactions with charged residues in biological targets.
Table 1: Benzimidazole Substituent Comparison
Aryl Group Modifications on the Pyrrolidin-2-one Core
- Target Compound : 4-Methoxyphenyl (electron-donating methoxy group).
- Analog 3: 1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one () Aryl Group: 2-Methoxyphenyl (meta-substitution). Impact: Altered steric and electronic profiles compared to the target’s para-substitution.
- Analog 4 : 1-(4-Fluorophenyl)methyl-pyrrolidin-2-one derivative ()
- Aryl Group: 4-Fluorophenyl.
- Impact: Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets.
Table 2: Aryl Group Influence
| Compound | Aryl Group | Electronic Effects |
|---|---|---|
| Target Compound | 4-Methoxyphenyl | Electron-donating |
| Analog 3 () | 2-Methoxyphenyl | Steric hindrance |
| Analog 4 () | 4-Fluorophenyl | Electron-withdrawing |
Pharmacological Activities
- Alpha-Adrenergic Receptor Affinity: Pyrrolidin-2-one derivatives with arylpiperazine substituents () showed high affinity for α1- and α2-adrenoceptors. For example, compound 7 (pKi = 7.13 for α1-AR) and compound 18 (pKi = 7.29 for α2-AR) highlight the role of chloro and ethoxy groups in modulating activity. The target compound’s methoxy groups may offer distinct binding kinetics.
- Antioxidant Activity :
Biological Activity
The compound 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.38 g/mol. Its structural characteristics include a pyrrolidine ring, a benzodiazole moiety, and methoxyphenyl substituents. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this pyrrolidine derivative exhibit significant anticancer activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A related compound, 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one, demonstrated antiproliferative effects in vitro and was evaluated in a rat model for its impact on colon cancer. The study administered the compound at a dose of 2.3 mg/kg daily for 27 weeks and showed promising results in reducing tumor growth compared to the control group treated with 5-fluorouracil .
Antioxidant Activity
Compounds containing the benzodiazole and pyrrolidine structures are known for their antioxidant properties. These properties are critical in mitigating oxidative stress-related diseases.
- Research Findings : A study highlighted that similar derivatives exhibited high antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . This activity is crucial for developing therapeutic agents against neurodegenerative diseases.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease.
- Enzyme Inhibition Studies : Research has shown that derivatives of benzodiazole can act as effective AChE inhibitors, which is beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission . Additionally, some compounds have demonstrated urease inhibitory activity, which is relevant in managing urinary tract infections .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. While specific data on this particular compound may be limited, studies on related compounds indicate favorable absorption profiles with moderate toxicity levels when administered within therapeutic ranges.
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
Basic: How to confirm the molecular structure using spectroscopic and crystallographic methods?
Methodological Answer:
A combination of techniques is essential:
- Spectroscopy:
- NMR: Analyze - and -NMR to verify methoxy (-OCH), benzodiazole, and pyrrolidinone protons. The 4-methoxyphenyl group shows characteristic aromatic splitting (δ 6.8–7.2 ppm).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- Crystallography: Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) provides definitive proof. Monoclinic symmetry (space group P2/c) and unit cell parameters (e.g., a = 7.97 Å, β = 95.1°) match theoretical models .
Q. Table 2: Crystallographic Data for Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| Benzimidazole derivative | P2/c | 7.9717 | 16.4327 | 14.3560 | 95.13 | |
| Pyrazole derivative | P-1 | 9.112 | 10.254 | 11.003 | 89.7 |
Advanced: How to resolve discrepancies in thermal stability data across studies?
Methodological Answer:
Divergent thermal decomposition profiles may arise from impurities, polymorphic forms, or analytical conditions. Mitigation strategies include:
- DSC/TGA Analysis: Conduct differential scanning calorimetry (DSC) under inert atmosphere (N) to compare melting points and decomposition onset temperatures.
- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms.
- Reference Standards: Cross-validate with high-purity batches (>99% by HPLC) to exclude degradation artifacts .
Q. Table 3: Thermal Data for Related Pyrrolidinone Derivatives
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Method | Reference |
|---|---|---|---|---|
| Pyrrolo-pyridine-dione | 198–201 | 220 | TGA (N) | |
| Organoselenium analog | 185 | 210 | DSC (air) |
Advanced: What strategies optimize reaction yield in the cyclization step?
Methodological Answer:
Yield optimization hinges on:
- Catalyst Selection: Use Lewis acids (e.g., ZnCl) or palladium catalysts (e.g., Pd(PPh)) for C–N bond formation.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions.
- Temperature Control: Gradual heating (e.g., 50°C for 2–3 h) prevents premature decomposition .
Key Findings:
- Reflux in ethanol increased cyclization efficiency by 15% compared to THF .
- Acidic conditions (HCl/water) improved protonation of intermediates, reducing byproduct formation .
Advanced: How to analyze electronic properties for structure-activity relationship (SAR) studies?
Methodological Answer:
Electronic properties (e.g., HOMO/LUMO energies) are critical for SAR. Methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
